3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
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Overview
Description
3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by its attachment to the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets in biological systems. The thiazole ring and benzamide core can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
- 3,4-dimethoxy-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)benzamide
- 3,4-dimethoxy-N-((4-ethyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
Uniqueness
What sets 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide apart from similar compounds is the specific arrangement of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy groups and the thiazole ring provides a unique combination of properties that can be exploited in various applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-7-5-6-8-16(13)21-23-14(2)19(27-21)12-22-20(24)15-9-10-17(25-3)18(11-15)26-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQRSCZBYBZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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